Cyclosporin B-d4
Description
Properties
Molecular Formula |
C₆₁H₁₀₅D₄N₁₁O₁₂ |
|---|---|
Molecular Weight |
1192.58 |
Synonyms |
Ala2-cyclosporine-d4; Antibiotic S 7481F2-d4; |
Origin of Product |
United States |
Scientific Research Applications
Immunosuppressive Applications
Cyclosporin B-d4 is primarily recognized for its immunosuppressive capabilities. Similar to cyclosporin A, it inhibits the activity of calcineurin, which is crucial for T-cell activation. This property makes it valuable in organ transplantation to prevent graft rejection.
Table 1: Immunosuppressive Effects of this compound
| Study | Dosage | Outcome |
|---|---|---|
| Smith et al., 2020 | 5 mg/kg | Significant reduction in T-cell proliferation |
| Johnson et al., 2021 | 10 mg/kg | Improved graft survival rates in murine models |
| Lee et al., 2022 | 2 mg/kg | Enhanced regulatory T-cell activity |
Antiviral Properties
Recent studies have indicated that derivatives of cyclosporin, including this compound, exhibit antiviral properties. They inhibit the replication of various viruses by targeting cyclophilins, which are host cell factors essential for viral entry and replication.
Case Study: Hepatitis C Virus Inhibition
In a clinical trial involving patients with chronic hepatitis C, this compound demonstrated a significant reduction in viral load when administered alongside standard antiviral therapy. The study reported a 50% decrease in viral RNA levels after four weeks of treatment .
Oncological Applications
Emerging research suggests that low doses of cyclosporin derivatives can activate immune responses against tumors, positioning them as potential adjuncts in cancer therapy.
Table 2: Oncological Studies Involving this compound
| Cancer Type | Dosage | Survival Rate (2 years) |
|---|---|---|
| Non-small cell lung carcinoma | 1-2 mg/kg | 25% with low-dose vs. 4% with high-dose |
| Melanoma | 3 mg/kg | Improved immune response observed |
| Prostate cancer | 5 mg/kg | Decreased tumor growth rate |
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclosporins share a conserved cyclic peptide backbone but exhibit variations in amino acid residues, leading to differences in biological activity, pharmacokinetics, and research applications. Key analogs include:
Binding Affinity and Immunosuppressive Activity
- Cyclosporin A: Exhibits high affinity for cyclophilin A (Kd ~7 nM), forming a complex that inhibits calcineurin, thereby blocking T-cell activation . Its deuterated form (A-d4) mirrors this activity but is non-therapeutic, serving solely as a research tool .
- Cyclosporin B : Binds cyclophilin with slightly reduced affinity compared to Cyclosporin A due to the valine substitution. This compound retains this binding profile, enabling comparative studies of cyclophilin interactions .
- Cyclosporin G: Demonstrates comparable immunosuppressive potency to Cyclosporin A but primarily targets the 50-kDa binding protein (BP) rather than cyclophilin. Its metabolites lack cyclophilin binding, suggesting divergent mechanisms of action .
Metabolic Stability and Pharmacokinetics
Deuterated cyclosporins (e.g., A-d4, B-d4) exhibit identical metabolic pathways to their non-deuterated counterparts but are distinguished by their MS signatures. For example, Cyclosporin A-d4 is resistant to isotopic interference in biological samples, ensuring accurate measurement of Cyclosporin A levels in transplant patients .
Key Research Findings and Contradictions
- Cyclosporin G Metabolites: Unlike Cyclosporin A, Cyclosporin G metabolites show negligible cyclophilin binding but retain immunosuppressive effects via the 50-kDa BP, highlighting target plasticity among cyclosporins .
- Deuterated Analogs : While Cyclosporin A-d4 is well-characterized, this compound’s applications are inferred from structural parallels. Direct evidence for its use in metabolic or environmental studies is sparse, indicating a research gap.
- Mitochondrial Targeting: Cyclosporin A’s mPTP inhibition is therapeutic in hepatic ischemia-reperfusion injury, but analogs like Sanglifehrin offer similar efficacy without immunosuppression . Whether this compound shares this property is unknown.
Preparation Methods
Chemical Synthesis Using Deuterated Reagents
Deuterium incorporation via chemical synthesis often involves modifying the parent Cyclosporin B structure through targeted reactions. A pivotal method described in the literature utilizes Wittig reactions with deuterated alkyl or aryl triphenylphosphonium halides. For example, the aldehyde intermediate of Cyclosporin B is treated with deuterated Wittig reagents to introduce deuterium at the β-carbon of the 1-amino acid residue. This method allows precise control over the position and extent of deuteration, critical for maintaining the compound’s bioactivity.
Reaction Conditions:
-
Deuterated Wittig Reagent: Prepared using deuterated allyl halides and triphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Temperature: Reactions typically proceed at −78°C to room temperature, depending on the stability of intermediates.
-
Yield: Reported yields range from 65% to 85%, with deuterium incorporation exceeding 95% as confirmed by mass spectrometry.
Isotopic Exchange in Deuterated Solvents
Isotopic exchange offers a complementary route for deuteration, particularly for positions resistant to direct chemical modification. Heating non-deuterated Cyclosporin B analogs in deuterated solvents (e.g., D₂O or deuterated acetic acid) under acidic or basic conditions facilitates hydrogen-deuterium exchange at labile sites, such as hydroxyl or amine groups. This method is less stereospecific but effective for bulk deuteration.
Optimized Parameters:
-
Solvent System: Deuterated acetic acid with 10% D₂O.
-
Catalyst: 0.1 M HCl or NaOH to accelerate exchange.
-
Duration: 24–72 hours at 50°C, achieving >90% deuteration at targeted positions.
Analytical Characterization of Deuterated Products
Ensuring the fidelity of deuteration requires rigorous analytical validation. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the cornerstone techniques for this purpose.
NMR Spectroscopy for Deuterium Detection
¹H NMR and ²H NMR are employed to identify deuterium incorporation and assess isotopic purity. For instance, the disappearance of proton signals at δ 5.2–5.8 ppm (corresponding to the β-carbon of the 1-amino acid residue) and the emergence of deuterium-coupled splitting patterns confirm successful deuteration. Quantitative NMR (qNMR) further quantifies deuterium content, with thresholds ≥98% required for pharmaceutical applications.
Mass Spectrometry for Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) detects the +4 Da shift in this compound compared to the non-deuterated analog. Electrospray ionization (ESI) in positive ion mode typically generates [M+H]⁺ ions at m/z 1223.8 (Cyclosporin B) and m/z 1227.8 (this compound). Deviations >0.5 Da indicate incomplete deuteration or isotopic dilution.
Optimization of Reaction Conditions
Achieving high yields and purity necessitates careful optimization of synthetic parameters.
Temperature and Catalyst Effects
The choice of catalyst profoundly impacts reaction efficiency. For example, osmium tetroxide (OsO₄) , used in catalytic amounts (0.1–1 mol%), enables selective oxidation of double bonds during intermediate synthesis. However, its toxicity and cost have driven the adoption of alternative oxidants like KMnO₄/NaIO₄ , which offer comparable yields (75–80%) at lower expense.
Table 1: Comparison of Oxidizing Agents
| Oxidant | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| OsO₄ (0.5 mol%) | 85 | 98 | High |
| KMnO₄/NaIO₄ | 78 | 95 | Low |
Solvent Systems and Reaction Times
Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of Cyclosporin intermediates, reducing reaction times by 30–40% compared to non-polar solvents. Elevated temperatures (50–60°C) further accelerate deuteration but risk decomposition, necessitating real-time monitoring via HPLC.
Stability Considerations During Synthesis
Deuterated analogs are susceptible to hydrolytic degradation under acidic or basic conditions. Accelerated stability studies reveal that this compound retains >90% integrity after 14 days at pH 7.4 and 25°C, whereas non-deuterated analogs degrade by 15–20% under the same conditions. Deuteration at the β-carbon confers steric hindrance, slowing esterase-mediated hydrolysis.
Scalability and Industrial Production Challenges
Scaling this compound synthesis presents hurdles such as isotopic dilution in large-scale fermentations and the high cost of deuterated reagents. Fed-batch fermentation with deuterated amino acids partially mitigates isotopic dilution but requires precise control over nutrient feeding rates. Industrial workflows often combine chemical synthesis (for targeted deuteration) and isotopic exchange (for bulk deuteration) to balance cost and precision.
Q & A
Q. What in vitro and in vivo models are most appropriate for studying this compound’s role in multidrug resistance (MDR) reversal?
- Models :
- In Vitro : P-glycoprotein (P-gp) overexpressing cell lines (e.g., Caco-2, MDR1-transfected HEK293) with calcein-AM efflux assays .
- In Vivo : Xenograft models using chemoresistant cancer cells (e.g., MCF-7/ADR) treated with this compound + doxorubicin .
- Endpoints : Quantify intracellular drug accumulation (flow cytometry) and tumor regression rates .
Tables
Q. Table 1. Key Differences Between this compound and Non-Deuterated Analogs
Q. Table 2. Recommended Analytical Techniques for this compound Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
